1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole
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Overview
Description
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, nitro, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole typically involves multi-step reactions starting from commercially available precursorsThe difluoromethyl group can be introduced using difluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The difluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to various substituted derivatives .
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-nitrophenyl)ethanone: Shares the chloro and nitro groups but lacks the pyrazole ring and difluoromethyl group.
5-(4-Chloro-2-nitrophenyl)-2-furoic acid: Contains the chloro and nitro groups but has a furan ring instead of a pyrazole ring.
Uniqueness
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole is unique due to the presence of the difluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O2/c1-6-5-16(15-10(6)11(13)14)8-3-2-7(12)4-9(8)17(18)19/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFAANEUHENIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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